N,N-Bis(2-methylphenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
64633-42-7 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,1-bis(2-methylphenyl)urea |
InChI |
InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18) |
InChI Key |
UUDHOBLDAUSWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N,n Bis 2 Methylphenyl Urea
Classical and Contemporary Synthetic Routes to N,N-Bis(2-methylphenyl)urea
The synthesis of this compound can be achieved through several established and innovative methods. These routes offer different advantages concerning reaction conditions, reagent toxicity, and scalability.
Amine-Isocyanate Condensation Approaches for Substituted Ureas
The reaction between an amine and an isocyanate is a fundamental and widely utilized method for the synthesis of ureas. commonorganicchemistry.com For the preparation of the symmetrically substituted this compound, this involves the reaction of 2-methylaniline with 2-methylphenyl isocyanate. This condensation reaction is typically straightforward and proceeds with high efficiency.
The reaction is generally conducted in an inert solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF), at room temperature. commonorganicchemistry.com The nucleophilic addition of the amino group of 2-methylaniline to the electrophilic carbonyl carbon of 2-methylphenyl isocyanate leads to the direct formation of the urea (B33335) linkage. A key advantage of this method is that it does not typically require a base or catalyst. commonorganicchemistry.com The reaction mechanism involves the attack of the nitrogen atom of the amine on the carbonyl carbon of the isocyanate, followed by a proton transfer to form the stable urea product. researchgate.net
Reaction Scheme for Amine-Isocyanate Condensation:
CH₃C₆H₄NH₂ (2-methylaniline) + CH₃C₆H₄NCO (2-methylphenyl isocyanate) → (CH₃C₆H₄NH)₂CO (this compound)
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 2-methylaniline | 2-methylphenyl isocyanate | THF, DCM, or DMF | Room Temperature | This compound |
Strategic Conversions from N,O-Diaryl Carbamates to N,N'-Diarylureas
A notable and more recent approach to synthesizing symmetrical N,N'-diarylureas involves the direct transformation of N,O-diaryl carbamates. This method circumvents the need for handling often highly reactive and toxic aryl isocyanates. jst.go.jp The reaction proceeds spontaneously in the presence of a suitable additive and solvent.
For the synthesis of this compound, the corresponding N-(2-methylphenyl)-O-aryl carbamate (B1207046) would be the starting material. Research has shown that N,N-dimethylformamide (DMF) is an effective solvent, and triethylamine (B128534) (Et₃N) is a suitable additive to facilitate this transformation. jst.go.jpnih.gov The mechanism is believed to involve the decomposition of the N-arylcarbamate in the presence of triethylamine to generate an aryl isocyanate intermediate in situ, which then reacts with another amine molecule. jst.go.jp This method is particularly advantageous as it avoids the direct use of phosgene (B1210022) or its derivatives in the preparation of the isocyanate precursor.
| Starting Material | Solvent | Additive | Product |
| N-(2-methylphenyl)-O-aryl carbamate | DMF | Triethylamine (Et₃N) | This compound |
Carbonyldiimidazole (CDI)-Mediated Synthesis of Bisaryl Ureas
1,1'-Carbonyldiimidazole (CDI) serves as a safer and more manageable substitute for the highly toxic phosgene gas in the synthesis of ureas. commonorganicchemistry.com The CDI-mediated synthesis of this compound would proceed in a two-step, one-pot reaction.
In the first step, 2-methylaniline reacts with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then subjected to nucleophilic attack by a second molecule of 2-methylaniline, leading to the formation of the desired symmetrical urea and releasing imidazole (B134444) as a byproduct. The order of addition of the reagents is crucial in this synthesis to prevent the formation of unwanted symmetrical urea by-products. commonorganicchemistry.com This method is valued for its mild reaction conditions and the high purity of the resulting products, which can often be isolated by simple filtration.
| Amine | Reagent | Intermediate | Product |
| 2-methylaniline | 1,1'-Carbonyldiimidazole (CDI) | Carbamoyl-imidazole intermediate | This compound |
Nucleophilic Addition of Amines to Potassium Isocyanate in Aqueous Media for N-Substituted Urea Formation
A green and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, often without the need for an organic co-solvent. rsc.orgrsc.org This approach is particularly attractive due to its operational simplicity, mild conditions, and environmental friendliness.
To synthesize this compound using this method, 2-methylaniline would be reacted with potassium isocyanate in an aqueous medium. The reaction is typically facilitated by the presence of an acid, such as hydrochloric acid, which activates the potassium isocyanate. rsc.org This methodology has been shown to be scalable and can produce a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. rsc.orgrsc.org
| Amine | Reagent | Solvent | Key Feature | Product |
| 2-methylaniline | Potassium Isocyanate | Water | Environmentally benign, simple workup | This compound |
Processes for the Production of N,N'-Bis(aminophenyl)ureas via Phosgenation and Catalytic Reduction
On an industrial scale, the production of diaryl ureas can involve a two-step process starting from nitroanilines. This method, while effective, utilizes hazardous materials like phosgene. google.com The synthesis of a precursor to this compound, such as N,N'-Bis(2-methyl-5-aminophenyl)urea, has been described through this route. google.com
The first step involves the phosgenation of a corresponding nitroaniline, for example, 2-methyl-5-nitroaniline, to form a dinitrodiphenylurea. This intermediate is then subjected to catalytic reduction, typically using hydrogen gas with a suitable catalyst (e.g., palladium on carbon), to reduce the nitro groups to amino groups, yielding the diaminodiphenylurea. google.com While this specific example yields a diaminophenylurea, the underlying principle of phosgenation of an aniline (B41778) derivative followed by further transformations is a relevant industrial pathway for substituted diaryl ureas.
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Process | Final Product Type |
| Nitroaniline derivative | Phosgene | Dinitrodiphenylurea | Catalytic Reduction | Diaminodiphenylurea |
Catalytic Approaches in the Synthesis of this compound and Related Structures
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to construct urea linkages, offering alternatives to classical routes that often involve stoichiometric and hazardous reagents.
Catalytic oxidative carbonylation of amines represents a powerful strategy for urea synthesis. This approach utilizes carbon monoxide (CO) as an inexpensive and readily available C1 source. Various transition metal catalysts have been employed for this transformation. For instance, palladium(II)-mediated oxidative carbonylation of amines can produce both symmetrical and unsymmetrical ureas. mdpi.com The reaction mechanism is proposed to proceed through an isocyanate intermediate formed in situ. mdpi.com
Another catalytic system involves the use of tungsten hexacarbonyl (W(CO)₆) as a catalyst with iodine as an oxidant. cmu.edu This method has been shown to be effective for the carbonylation of primary amines to yield N,N'-disubstituted ureas in good to excellent yields. cmu.edu Such catalytic processes are advantageous due to their atom economy and the avoidance of toxic reagents like phosgene. cmu.edu The development of these catalytic systems continues to be an active area of research, aiming for higher efficiency, broader substrate scope, and milder reaction conditions.
| Catalyst System | Carbon Source | Oxidant | Key Advantage |
| Palladium(II) | Carbon Monoxide (CO) | Varies | In situ isocyanate generation |
| Tungsten Hexacarbonyl (W(CO)₆) | Carbon Monoxide (CO) | Iodine (I₂) | Avoidance of phosgene |
Oxovanadium(V)-Catalyzed Carbon Dioxide Activation for Urea Synthesis from Disilylamines
A sustainable approach for synthesizing ureas involves the use of carbon dioxide as a C1 building block. nii.ac.jpacs.org An efficient catalytic system utilizing commercially available and easy-to-handle oxovanadium(V) compounds has been developed for the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. nii.ac.jpacs.orgnih.gov This method is notable because it proceeds without any additives, dehydrating reagents, or bases, which are often required in other systems. nii.ac.jpacs.org
The use of a disilylamine as the substrate is advantageous as it prevents the generation of water, a byproduct that can deactivate the catalyst. nii.ac.jp The reaction generates hexamethyldisiloxane (B120664) as a benign byproduct. nii.ac.jp Various oxovanadium(V) compounds have been screened for their catalytic activity, with ammonium (B1175870) metavanadate (NH₄VO₃) demonstrating excellent performance, affording high yields of the desired urea. acs.orgnih.gov The catalytic system shows a broad substrate scope, and its practical utility has been demonstrated through gram-scale reactions. nii.ac.jpacs.org This methodology represents the first example of the catalytic synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. acs.org
| Oxovanadium(V) Catalyst | Reported Yield (%) | Notes |
|---|---|---|
| NH₄VO₃ | 95% | Commercially available and highly efficient. acs.orgnih.gov |
| VO(O-iPr)₃ | 68% | Effective catalyst, but shows lower yield than NH₄VO₃. nih.gov |
| VO(TEA) | Good | Demonstrated good performance in the catalytic transformation. acs.orgnih.gov |
| V₂O₅ | Lower | Catalytically active, but results in lower yields compared to other catalysts. acs.orgnih.gov |
Organocatalytic Systems for Urea-Containing Compound Formation, including Binary Catalysts
Organocatalysis presents a metal-free alternative for urea synthesis, often utilizing the reaction between amines and carbon dioxide or its surrogates. researchgate.net Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been identified as effective organocatalysts for the chemical fixation of CO2 into both linear and cyclic ureas. unipr.it These catalysts are particularly effective for the reaction of amines and CO2 under mild, solvent-free conditions. unipr.itacs.org
Another prominent organocatalyst is 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), an amidine-based compound known for its catalytic activity in urea synthesis. researchgate.net DBU can catalyze the reaction of amines with sources like ethylene (B1197577) carbonate to produce disubstituted ureas. researchgate.net The reaction mechanism often involves the formation of a carbamic acid intermediate from the amine and CO2, which is then converted to the urea. acs.org These organocatalytic systems offer a greener and safer alternative to traditional methods that use phosgene or isocyanates. researchgate.net
| Organocatalyst | Carbon Source | Key Features |
|---|---|---|
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | CO₂ | Effective for synthesizing linear and cyclic ureas under solvent-free conditions. unipr.it |
| 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) | CO₂, Ethylene Carbonate | Known for its reactivity in CO₂ fixation and reactions with carbonates. researchgate.netacs.org |
| Cesium Carbonate (Cs₂CO₃) | Ethylene Carbonate | Catalyzes transamination of primary amines and ethylene carbonate to form ureas in excellent yields. researchgate.net |
| 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH) | CO₂ | A basic ionic liquid that acts as a reusable catalyst under solvent-free conditions. researchgate.net |
Selective N-Methylation of Urea Derivatives via Catalytic Transfer Hydrogenation
The functionalization of pre-formed ureas is a key strategy for creating diverse derivatives. A highly selective catalytic N-methylation methodology has been developed for urea derivatives, which is significant because the synthesis of N-monomethyl amines is challenging due to the high reactivity that often leads to overmethylation. nih.gov
This method employs a commercially available heterogeneous Palladium on carbon (Pd/C) catalyst and uses methanol (B129727) as a sustainable and unique reagent. nih.gov Methanol serves as both the source of the methyl group (C1 source) and the hydrogen source for the transfer hydrogenation process. nih.gov The proposed mechanism involves the dehydrogenation of methanol, followed by the hydrogenation of the urea derivative and subsequent reduction of an in-situ formed methyl imine. This approach is simple, highly productive, and provides a novel synthetic route to monomethylamines from urea derivatives. nih.gov
Advanced Functionalization and Derivatization Strategies for this compound
Beyond its synthesis, the structure of this compound and its analogues offers unique opportunities for advanced functionalization, enabling the creation of more complex molecules with tailored properties.
Lateral Lithiation and Electrophilic Quenching for Side-Chain Functionalization of N'-(2-methylphenyl)-N,N-dimethylurea Analogues
A powerful strategy for functionalizing analogues of this compound is through lateral lithiation. Specifically, the compound N'-(2-methylphenyl)-N,N-dimethylurea can be selectively lithiated at the methyl group on the phenyl ring. arkat-usa.org This reaction is typically carried out using three molar equivalents of tert-butyllithium (B1211817) at low temperatures (-40 to -30 °C). arkat-usa.org The base deprotonates both the urea nitrogen and the benzylic methyl group. arkat-usa.org
The resulting dilithiated intermediate is a potent nucleophile that can react with a wide variety of electrophiles, leading to the formation of side-chain substituted derivatives in high yields. arkat-usa.org This method provides a convenient route to produce substituted aromatic compounds that would be difficult to prepare through other means. arkat-usa.org
| Electrophile | Product | Reported Yield (%) |
|---|---|---|
| Benzophenone | N'-(2-(2-Hydroxy-2,2-diphenylethyl)phenyl)-N,N-dimethylurea | 85% |
| Acetone | N'-(2-(2-Hydroxypropan-2-yl)phenyl)-N,N-dimethylurea | 81% |
| Iodomethane | N'-(2-Ethylphenyl)-N,N-dimethylurea | 83% |
| Dimethyl disulfide | N'-(2-((Methylthio)methyl)phenyl)-N,N-dimethylurea | 80% |
Table data extracted from a study on N'-(2-methylphenyl)-N,N-dimethylurea. arkat-usa.org
Design and Synthesis of Substituted Urea and Thiourea Analogues as Chain Stoppers in Supramolecular Polymerization
Urea derivatives are fundamental building blocks in supramolecular chemistry due to the ability of the ureido group to form strong and directional hydrogen bonds. researchgate.net This property allows them to self-assemble into long, ordered structures like supramolecular polymers. researchgate.netnih.gov
However, it is often necessary to control the length of these polymers. This can be achieved by using "chain stoppers" or "capping agents" that bind to the end of a growing polymer chain and prevent further elongation. researchgate.net N-alkylated urea derivatives can function as effective chain stoppers. By replacing a hydrogen atom on one of the urea nitrogens with an alkyl group, the ability to act as a hydrogen bond donor is removed, thereby inhibiting polymerization. researchgate.net Therefore, derivatives of this compound, if further N-alkylated or designed with steric hindrance, could be synthesized to act as chain cappers, providing a method to control the degree of polymerization in urea-based supramolecular systems. researchgate.net
Mechanistic Investigations of Urea Formation Reactions Involving this compound Precursors
Understanding the reaction mechanisms for urea formation is crucial for optimizing existing synthetic routes and developing new ones. The most common pathway to this compound involves the reaction of 2-methylaniline with a carbonyl source.
A primary route is the reaction between an amine and an isocyanate. commonorganicchemistry.com The synthesis of this compound would proceed via the nucleophilic attack of the nitrogen atom of 2-methylaniline on the electrophilic carbonyl carbon of 2-methylphenyl isocyanate. This reaction is typically fast and efficient, requiring no catalyst. commonorganicchemistry.comasianpubs.org
Phosgene-free methods involving the activation of carbon dioxide are of increasing importance. researchgate.netnih.gov In organocatalytic systems using catalysts like DBU, the reaction of an amine with CO2 is believed to proceed through the formation of a carbamic acid intermediate. acs.org This intermediate can then be dehydrated in situ to generate an isocyanate, which is subsequently trapped by a second molecule of the amine to form the symmetrical urea. acs.orgorganic-chemistry.org
Another mechanism, particularly relevant when urea itself is used as a reactant at elevated temperatures, involves the decomposition of urea into isocyanic acid (HNCO) and ammonia. nih.gov The amine (e.g., 2-methylaniline) then adds to the in-situ generated isocyanic acid to form the final urea product. nih.gov The rate-limiting step in such transformations is often the decomposition of the carbonyl source to the reactive intermediate. nih.gov
Proposed Reaction Mechanisms for Carbamate Transformations to Ureas
The formation of ureas from carbamates is a fundamental transformation in organic synthesis. One established method for preparing bis-ureas involves the use of carbamate intermediates derived from reagents like bis(o-nitrophenyl) carbonate. This process achieves a directional synthesis by the sequential addition of amines.
The general pathway can be described in two main steps:
Formation of a Carbamate Intermediate: An initial amine reacts with a carbonyl source, such as a substituted phenyl carbonate, to form a carbamate. For instance, bis(o-nitrophenyl) carbonate reacts with an amine to yield an N-substituted-o-nitrophenyl carbamate. mdpi.com
Conversion to Urea: The isolated or in situ generated carbamate is then treated with a second amine. This subsequent reaction displaces the substituted phenol (B47542) group (e.g., o-nitrophenol) to form the final urea product. mdpi.com This step often requires heating to proceed at a sufficient rate. mdpi.com
This stepwise approach allows for the synthesis of both symmetrical and unsymmetrical ureas by controlling the amines added in each step. The transformation of the carbamate to urea is essentially a nucleophilic substitution reaction at the carbonyl carbon, where the incoming amine displaces the phenoxy leaving group.
Quantum Chemical Analysis of Base-Catalyzed Urea Condensation Reactions (e.g., E1cb vs. SN2)
Quantum chemical calculations provide deep insight into the reaction mechanisms of urea synthesis and condensation. Theoretical studies have been particularly useful in comparing the energetic favorability of different proposed pathways, such as the E1cb (Elimination Unimolecular conjugate Base) versus the SN2 (Substitution Nucleophilic Bimolecular) mechanisms in base-catalyzed condensation reactions involving urea derivatives. semanticscholar.org
In the context of base-catalyzed urea-formaldehyde condensation, quantum chemistry has been used to identify the most likely reaction pathway. The previously proposed mechanism was an SN2 reaction. However, recent theoretical studies have proposed a new mechanism: the E1cb pathway. semanticscholar.org
SN2 Mechanism: This pathway involves a bimolecular nucleophilic substitution where the nucleophile attacks the substrate in a single, concerted step, leading to the displacement of a leaving group.
E1cb Mechanism: This is a two-step elimination process. First, a base abstracts a proton to form a stabilized anion (the conjugate base). In the second, rate-determining step, the leaving group is expelled to form a double bond. semanticscholar.orgmasterorganicchemistry.com In the case of urea-formaldehyde reactions, this results in a methyleneurea (B13816848) intermediate (–HN–CO–N=CH2). semanticscholar.org
Theoretical calculations at the B3LYP/6–31++G** level have been used to compare the potential energy barriers for these two mechanisms. The findings indicate a significant energetic preference for the E1cb pathway. semanticscholar.org
| Reaction Mechanism | Calculated Potential Energy Barrier (kJ/mol) | Kinetic Feasibility |
|---|---|---|
| SN2 (Bimolecular Nucleophilic Substitution) | 136.5 | Less Favorable |
| E1cb (Unimolecular Elimination of Conjugate Base) | 59.6 | More Favorable |
As shown in the table, the potential energy barrier for the E1cb mechanism is approximately half that of the SN2 mechanism. semanticscholar.org This substantial difference suggests that the E1cb pathway is kinetically much more feasible. The formation of the methyleneurea intermediate via the E1cb mechanism is followed by subsequent Michael addition reactions, leading to the formation of various condensed structures. semanticscholar.org This quantum chemical analysis has been crucial in revising the understanding of the mechanisms governing the reactions of urea derivatives under basic conditions.
Coordination Chemistry and Ligand Design Incorporating the N,n Bis 2 Methylphenyl Urea Moiety
N,N'-Bis(2-methylphenyl)urea as a Potential Ligand Framework for Functional Metal Complexes
The N,N'-Bis(2-methylphenyl)urea molecule, also known as N,N'-di-o-tolylurea, possesses key characteristics that make it an intriguing candidate for ligand design. The central urea (B33335) moiety (-(NH)-(C=O)-(NH)-) offers multiple potential donor sites: the carbonyl oxygen and the two nitrogen atoms. The presence of two methylphenyl (tolyl) groups attached to the nitrogen atoms introduces steric bulk and electronic effects that can be exploited to fine-tune the properties of resulting metal complexes.
The steric hindrance from the ortho-methyl groups could influence the coordination geometry around a metal center, potentially enforcing specific stereochemistries or creating a protective pocket around the metal ion. This can be advantageous in catalysis, where control over the metal's coordination environment is crucial for selectivity. Furthermore, the aromatic rings provide opportunities for functionalization, allowing for the attachment of other coordinating groups to create multidentate ligands.
The development of urea-based pro-ligands has shown promise in palladium-catalyzed reactions, where N-arylureas have outperformed traditional phosphine (B1218219) ligands in certain heteroannulation reactions. nih.gov This highlights the potential of substituted ureas like N,N'-Bis(2-methylphenyl)urea to act as effective ligands in catalytic systems. nih.gov
Design Principles for Urea-Based Chelating and Dinucleating Ligands
The design of ligands based on the urea scaffold follows several key principles aimed at creating stable and functional metal complexes. A primary strategy involves incorporating additional donor atoms into the ligand framework to achieve a chelate effect. Ligands that can form multiple bonds to a single metal ion, known as polydentate or chelating ligands, generally form more stable complexes than their monodentate counterparts. youtube.comuomustansiriyah.edu.iq
For N,N'-Bis(2-methylphenyl)urea, this can be achieved by introducing coordinating groups onto the phenyl rings. For example, the addition of hydroxyl, carboxyl, or pyridyl groups at positions ortho to the urea nitrogen atoms could create bidentate or tridentate ligands capable of forming stable five- or six-membered chelate rings with a metal ion.
Key Design Considerations for Urea-Based Ligands:
Chelate Ring Size: The stability of a metal chelate is influenced by the size of the ring formed upon coordination. Five- and six-membered rings are generally the most stable.
Nature of Donor Atoms: The choice of additional donor atoms (e.g., N, O, S) will influence the ligand's affinity for different metal ions based on hard and soft acid-base principles.
Steric and Electronic Tuning: The substituents on the aryl rings can be varied to control the steric environment around the metal center and to modify the electronic properties of the ligand, thereby influencing the reactivity of the metal complex.
Dinucleating Ligands: By designing larger, more complex ligand architectures, it is possible to create dinucleating ligands that can bind two metal centers in close proximity. This is particularly relevant for modeling the active sites of metalloenzymes and for developing catalysts for multi-electron reactions.
Metal-Urea Coordination Modes and Stereochemistry in Analogue Systems
The coordination of urea and its derivatives to metal ions can occur through several modes, primarily involving the carbonyl oxygen and/or the nitrogen atoms. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the substituents on the urea, and the reaction conditions. rjpbcs.com
In the majority of known transition metal complexes, urea coordinates as a monodentate ligand through its carbonyl oxygen atom. nih.gov However, coordination through the nitrogen atoms is also possible, particularly with soft metal ions like Pd(II). In some cases, urea can act as a bridging ligand, coordinating to two metal centers simultaneously through its oxygen atom. rjpbcs.comrjpbcs.com Furthermore, upon deprotonation, the resulting ureate anion can coordinate in a bidentate fashion through both a nitrogen and the oxygen atom. nih.gov
The stereochemistry of the resulting metal complexes is dictated by the coordination number of the metal ion and the geometry of the ligand. youtube.comlibretexts.org Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. youtube.comlibretexts.org For a ligand like N,N'-Bis(2-methylphenyl)urea, the steric bulk of the tolyl groups would likely play a significant role in determining the final geometry of the complex.
Table of Common Metal-Urea Coordination Modes
| Coordination Mode | Description | Example Metal Ions |
| Monodentate (O-bound) | The urea ligand binds to the metal center through the carbonyl oxygen atom. | Fe(III), Zn(II), Cu(II) |
| Monodentate (N-bound) | The urea ligand binds to the metal center through one of the nitrogen atoms. This is less common. | Pd(II) nih.gov |
| Bidentate (N,O-chelate) | Upon deprotonation, the ureate anion can bind through both a nitrogen and the oxygen atom. | Early transition metals nih.gov |
| Bridging (μ-O) | The urea molecule bridges two metal centers through its oxygen atom. | Hg(II) rjpbcs.comrjpbcs.com |
Theoretical and Computational Studies on N,n Bis 2 Methylphenyl Urea
Quantum Chemical Investigations (DFT, TD-DFT, Ab Initio)
Quantum chemical methods are powerful tools for investigating the fundamental properties of molecules. Methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Ab Initio calculations allow for the precise modeling of molecular structures and the prediction of their spectroscopic and electronic characteristics.
Geometry Optimization and Conformational Analysis for Urea (B33335) Derivatives
Computational studies, particularly those employing DFT, are instrumental in determining the most stable three-dimensional structure of urea derivatives like N,N-Bis(2-methylphenyl)urea. The process of geometry optimization involves finding the lowest energy arrangement of atoms, which corresponds to the most probable structure of the molecule.
For N,N'-diaryl ureas, conformational analysis is particularly important due to the rotational freedom around the C-N bonds. Studies on 2,2'-disubstituted N,N'-diaryl ureas have shown that these molecules generally adopt a conformation where the two aryl rings are positioned cis to one another relative to the plane of the urea group. nih.govmanchester.ac.ukresearchgate.net However, to minimize steric hindrance from the ortho-substituents (the methyl groups in this case), the bulkier groups tend to align themselves in an anti orientation with respect to each other. nih.gov This preferred conformation is a result of the balance between stabilizing electronic interactions and destabilizing steric repulsions. Variable temperature NMR studies, supported by calculations, can reveal the energy barriers for rotation around the Ar-N bonds. nih.gov The planarity of the urea functionality can also be disrupted; X-ray diffraction data on similar molecules have shown that the amide groups can exhibit nonplanar distortions. nih.gov
Table 1: Representative Calculated Structural Parameters for Diaryl Urea Derivatives
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C=O Bond Length | ~1.25 Å | The length of the carbonyl double bond in the urea core. |
| C-N Bond Length | ~1.37 Å | The length of the amide bonds connecting the carbonyl carbon to the nitrogen atoms. nih.gov |
| N-C(Aryl) Bond Length | ~1.42 Å | The length of the bond connecting the urea nitrogen to the aromatic ring. |
| C-N-C-O Dihedral Angle | Variable (near 0° or 180°) | Defines the planarity and conformation (cis/trans) of the amide links. |
| Ar-N-N-Ar Dihedral Angle | Variable | Describes the relative orientation of the two aryl rings. |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A larger energy gap suggests higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is typically localized on the electron-rich phenylurea moiety, while the LUMO is distributed over the urea bridge and the aromatic rings. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). irjweb.com This charge transfer character is a common feature in diaryl ureas and influences their optical and electronic properties. researchgate.net The inclusion of solvents in computational models can affect the calculated HOMO and LUMO energy values. researchgate.net
Table 2: Typical Frontier Molecular Orbital Energies for Urea Derivatives
| Orbital | Typical Energy (eV) | Role in Chemical Reactivity |
|---|---|---|
| HOMO | -6.0 to -7.0 eV | Corresponds to the ionization potential; region of electron donation. |
| LUMO | -1.0 to -2.0 eV | Corresponds to the electron affinity; region of electron acceptance. |
| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical stability and the energy of the lowest electronic transition. irjweb.com |
Theoretical Prediction of Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Spectra (GIAO Technique)
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding normal modes. biointerfaceresearch.com These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. biointerfaceresearch.comnih.gov A detailed Potential Energy Distribution (PED) analysis allows for the unambiguous assignment of specific vibrational modes, such as the characteristic C=O stretching, N-H bending, and C-N stretching vibrations of the urea core. biointerfaceresearch.com
Similarly, theoretical NMR spectra can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.gov This technique calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Comparing these predicted chemical shifts with experimental data is a powerful method for confirming molecular structures, assigning resonances, and studying conformational isomers in solution. rsc.org
Table 3: Representative Calculated Vibrational Frequencies for Diaryl Ureas
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching vibration of the nitrogen-hydrogen bonds. nih.gov |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |
| C=O Stretch | 1640 - 1680 | Carbonyl stretching, a strong and characteristic peak in the IR spectrum. |
| N-H Bend | 1550 - 1600 | In-plane bending of the N-H bonds, often coupled with C-N stretching. |
| C-N Stretch | 1300 - 1400 | Stretching of the carbon-nitrogen bonds within the urea moiety. |
Electronic Absorption (UV-Vis) and Emission Spectral Characterization through Computational Methods
Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting the electronic absorption (UV-Vis) spectra of molecules. mdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax). These absorptions typically arise from π→π* transitions involving the delocalized electrons of the aromatic rings and the urea functional group. researchgate.net The calculations help to assign these transitions to specific molecular orbitals, for instance, the transition from the HOMO to the LUMO. researchgate.net By performing these calculations in different solvent models, it is also possible to predict and understand the effect of the environment on the absorption spectrum. mdpi.com While absorption is more commonly modeled, computational methods can also be extended to investigate excited state geometries and predict emission (fluorescence) spectra.
Table 4: Example of TD-DFT Calculation Results for a Diaryl Urea
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~290 nm | > 0.1 | HOMO → LUMO |
| S₀ → S₂ | ~250 nm | > 0.05 | HOMO-1 → LUMO |
Reaction Mechanism Elucidation through Computational Modeling
Beyond static molecular properties, computational chemistry is a vital tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify reaction pathways, locate transition states, and calculate the energy barriers that control reaction rates.
Energy Barriers and Transition State Analysis of Urea-Related Reactions
Computational modeling can elucidate the mechanisms of reactions involving ureas, such as their synthesis or decomposition. The formation of N,N'-disubstituted ureas often involves the reaction of an amine with an isocyanate or other carbonyl compound. Theoretical calculations can model this process step-by-step.
The key elements of such a study are the identification of the transition state (TS)—the highest energy point along the reaction coordinate—and the calculation of the activation energy or free energy barrier. nih.gov This barrier determines the rate of the reaction. For instance, in the decomposition of urea, computational studies have compared different pathways, such as direct elimination versus a water-assisted pathway. nih.gov These studies found that the participation of a solvent molecule like water can significantly lower the energy barrier by stabilizing the transition state. nih.gov By applying these methods to the synthesis of this compound, one could compare different synthetic routes and identify the most energetically favorable pathway, providing valuable information for optimizing reaction conditions.
Solvent Effects on Reaction Pathways
The reactivity of urea derivatives, including this compound, is significantly influenced by the solvent environment, which can alter the preferred reaction mechanisms and their corresponding energy profiles. Computational studies on urea hydrolysis reveal competing pathways, the favorability of which is sensitive to pH and the presence of mediating solvent molecules. For unsubstituted urea, hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed pathways nih.gov.
In neutral aqueous solutions, hydrolysis can occur via two primary mechanisms: a carbonyl carbon addition pathway (APOE) or a C-N bond addition pathway (APNE) nih.gov. First-principles calculations have shown that for urea, a neutral hydrolysis pathway involving two water molecules is the most favorable, with a calculated free energy barrier of 44.1 kcal/mol nih.gov. In this mechanism, one water molecule acts as a nucleophile attacking the carbonyl carbon, while a second water molecule serves as a proton shuttle, facilitating the transfer of protons to form a tetrahedral intermediate nih.gov.
The introduction of substituents, such as the 2-methylphenyl groups in this compound, can dramatically alter these reaction barriers. For instance, studies comparing urea and tetramethylurea hydrolysis demonstrated that substituent effects can change the reaction rate constant by orders of magnitude nih.gov. It is expected that the bulky and electron-donating nature of the methylphenyl groups would sterically hinder nucleophilic attack at the carbonyl carbon and electronically stabilize the urea moiety, thereby increasing the activation energy for hydrolysis compared to unsubstituted urea. The polarity of the solvent also plays a critical role; polar solvents can stabilize charged intermediates and transition states, potentially favoring pathways with greater charge separation. For example, in Friedel-Crafts reactions catalyzed by urea-based motifs, switching from a nonpolar solvent like toluene to a more polar mixture was found to promote catalyst turnover and product displacement northwestern.edu.
Intermolecular Interaction Analysis
The crystal packing and supramolecular assembly of this compound are dominated by hydrogen bonding interactions. In diaryl ureas, the urea moiety provides both hydrogen bond donors (N-H groups) and an acceptor (C=O group), leading to robust and predictable structural motifs researchgate.netmdpi.com. The primary and most well-characterized interaction is the N-H···O=C hydrogen bond, which typically assembles molecules into one-dimensional chains or tapes known as α-networks researchgate.net. In these arrangements, the carbonyl oxygen atom often acts as a bifurcated acceptor, engaging with N-H donors from two neighboring molecules researchgate.net.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify specific regions of close intermolecular contact.
In structures dominated by hydrogen bonds and van der Waals forces, the most significant contributions to the Hirshfeld surface typically come from H···H, O···H/H···O, and C···H/H···C contacts nih.govresearchgate.net. For this compound, it is expected that H···H contacts, arising from the numerous hydrogen atoms on the phenyl rings and methyl groups, would provide the largest contribution to the total surface area, likely exceeding 50% researchgate.net. The crucial N-H···O hydrogen bonds would be represented in the O···H/H···O contacts, while weaker C-H···π interactions would be captured within the C···H/H···C contacts.
Prediction of Advanced Spectroscopic and Photophysical Properties
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a highly sensitive technique for probing the electronic structure and orientation of molecules, particularly in thin films and on surfaces. By exciting core-level electrons (e.g., from the carbon K-edge) to unoccupied molecular orbitals, NEXAFS provides detailed chemical and structural information researchgate.net. The technique is especially powerful when combined with linearly polarized synchrotron radiation, as the absorption intensity is dependent on the relative orientation of the molecule's orbitals and the electric field vector of the incident X-rays. This phenomenon, known as linear dichroism, allows for the precise determination of molecular orientation on a sub-micrometer scale researchgate.netmcmaster.ca.
For complex organic molecules, the interpretation of NEXAFS spectra relies heavily on theoretical simulations. Methods such as time-dependent density functional theory (TDDFT) and inner-shell multiconfigurational self-consistent field (IS-MCSCF) are employed to calculate the transition energies and intensities, allowing for the assignment of spectral features to specific electronic transitions (e.g., 1s → π* or 1s → σ*) nih.gov. Studies on oriented single crystals of a closely related compound, N,N′′-ethylenebis(N′-2-methylphenyl)urea, have demonstrated a strong polarization dependence in the carbon K-edge NEXAFS spectra researchgate.netmcmaster.ca. These experimental results, interpreted with the aid of the known single-crystal structure, confirm the ability of NEXAFS microscopy to map molecular order with high spatial resolution mcmaster.ca. Such simulations would be crucial for characterizing the orientation and packing of this compound in ordered assemblies.
Urea-based compounds have long been a subject of interest in the field of nonlinear optics due to their potential applications in technologies like frequency conversion and optical switching jhuapl.edusemanticscholar.org. Urea itself is often used as a benchmark material for second-harmonic generation (SHG) because of its non-centrosymmetric crystal packing and capacity for intramolecular charge transfer researchgate.net. The NLO response in organic molecules is fundamentally linked to their electronic structure, particularly the ease with which the electron cloud can be polarized by an external electric field.
Computational chemistry, primarily using density functional theory (DFT), is a key tool for predicting and understanding the NLO properties of new materials researchgate.netnih.gov. The primary parameters calculated are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which is the microscopic origin of the second-order NLO effect. A large β value is indicative of a strong NLO response. For urea derivatives, the NLO properties are influenced by the interplay between electron-donating groups (like amino groups) and electron-accepting groups (like the carbonyl group), which creates a "push-pull" effect along hydrogen bonds and enhances the SHG response researchgate.net. Theoretical calculations on various novel organic compounds consistently compare their predicted hyperpolarizability values to that of urea to assess their potential as NLO materials nih.gov. The introduction of aromatic rings, as in this compound, is expected to increase the molecular polarizability due to the delocalized π-electron system.
Note: Specific calculated NLO values for this compound are not available in the provided search context; the table presents data for other organic compounds compared against urea to illustrate the predictive approach.
Advanced Materials Applications and Performance of N,n Bis 2 Methylphenyl Urea Based Systems
Applications in Supramolecular Polymerization and Soft Materials Engineering
The self-assembly of N,N-Bis(2-methylphenyl)urea and related diaryl ureas is a powerful tool in the creation of supramolecular polymers and soft materials like gels and elastomers. The fundamental driving force for this assembly is the formation of strong and directional N-H···O=C hydrogen bonds between the urea (B33335) groups of adjacent molecules. This interaction leads to the formation of one-dimensional tapes or ribbon-like structures, which can further entangle or associate to form larger three-dimensional networks characteristic of soft materials.
The methyl substituents on the aromatic rings of this compound play a crucial role in modulating these assemblies. The steric bulk introduced by the methyl groups at the ortho position forces a non-planar arrangement between the urea and phenyl groups. This twisting can influence the strength and geometry of the primary hydrogen-bonding tape and promote secondary interactions, such as urea-urea stacking. By controlling these non-covalent interactions, the mechanical and thermal properties of the resulting materials can be precisely tuned. For instance, bis-aromatic ureas have been integrated into polymeric materials to produce stronger, tougher, and thermo-reversible elastomers. mdpi.com Low molecular weight derivatives can also act as gelators, forming extensive networks that immobilize solvents, a process that can be switched by external stimuli like pH changes when appropriate functional groups are included. mdpi.com
| Interaction Type | Role in Supramolecular Assembly | Influencing Factors |
| Urea N-H···O=C Hydrogen Bonding | Primary driving force for 1D chain formation (α-network). | Substituents on phenyl rings, solvent polarity. |
| π–π Stacking | Stabilizes the assembly of aromatic rings between chains. | Aromatic ring substitution, planarity. |
| Urea-Urea Stacking | Can be promoted by steric hindrance that disrupts planarity. mdpi.com | Ortho-substituents (like the methyl group). |
| Van der Waals Forces | General attractive forces contributing to overall stability. | Molecular size and shape. |
These principles allow for the engineering of soft materials where properties are dictated by the collective behavior of molecules rather than covalent bonds alone, leading to materials that can be self-healing or responsive to their environment.
Roles as Hydrogen-Bonding Catalysts in Organic Transformations
The urea functional group is a highly effective hydrogen-bond donor, a property that has been exploited in the field of organocatalysis. This compound and similar structures can act as catalysts by activating electrophiles through hydrogen bonding, thereby accelerating a variety of organic reactions. The two N-H groups can form a bidentate hydrogen bond with an electronegative atom (like oxygen or a halogen) in a substrate, which polarizes the substrate and lowers the activation energy of the reaction.
Bis-urea derivatives have been successfully employed as catalysts in reactions such as Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions. A key challenge in homogeneous catalysis with ureas is their tendency to self-associate through hydrogen bonding, which can lead to catalyst deactivation. One strategy to overcome this is to incorporate the urea catalyst into a spatially isolated environment, such as the pores of a Metal-Organic Framework (MOF). vivanls.com This prevents self-quenching and can enhance catalytic activity and introduce size selectivity. vivanls.com Chiral bis-urea derivatives have also been developed for enantioselective catalysis, where the chiral scaffold directs the approach of the reactants, leading to the preferential formation of one enantiomer.
| Reaction Type | Role of Bis-Urea Catalyst | Example Substrates |
| Friedel-Crafts Alkylation | Activation of nitroalkenes toward nucleophilic attack by indoles/pyrroles. | Indoles, Nitroolefins |
| Michael Addition | Activation of α,β-unsaturated carbonyl compounds. | Malonates, Chalcones |
| Diels-Alder Reaction | Activation of the dienophile. | Dienes, Dienophiles |
| Nucleophilic Fluorination | Phase-transfer catalysis to solubilize fluoride salts. nih.gov | Epoxides, Alkyl halides |
Exploration of Optical and Electronic Material Applications
Design and Application in Fluorescent Sensing and Probe Development
While direct applications of this compound as a fluorescent sensor are not widely reported, its structure is a valuable platform for the design of such systems. The principle of a urea-based sensor often involves attaching a fluorophore to the diaryl urea backbone. The urea moiety can then act as a recognition site for a specific analyte, such as an anion or a neutral molecule, through hydrogen bonding.
The binding event perturbs the electronic environment of the fluorophore, leading to a detectable change in the fluorescence signal (e.g., quenching, enhancement, or a wavelength shift). This can occur through mechanisms like Photoinduced Electron Transfer (PET), where the binding event modulates the energy levels of the receptor relative to the fluorophore, switching the fluorescence "on" or "off". The selectivity of the sensor can be tuned by modifying the structure of the urea and the steric environment around the binding pocket. The this compound framework provides a well-defined geometry for creating a specific binding cavity for target analytes.
Potential in Organic Electronic and Photovoltaic Devices (e.g., OLEDs, OPVs, Perovskite Solar Cells)
The ordered structures formed by diaryl ureas through hydrogen bonding make them interesting candidates for applications in organic electronics, where molecular packing and film morphology are critical for device performance. Although this compound itself is not a primary electronic material, its derivatives or its use as an additive could be beneficial.
In the context of Perovskite Solar Cells (PSCs) , urea has been used as a Lewis base additive to improve the quality of the perovskite film. rsc.orgepa.gov The urea can coordinate with uncoordinated lead ions (Pb²⁺), passivating defects that would otherwise act as charge recombination centers. epa.gov This leads to improved crystallization, larger grain sizes, and ultimately higher power conversion efficiency and stability of the solar cells. rsc.orgepa.gov The diaryl urea structure of this compound could offer similar benefits with potentially better processability and compatibility with organic solvents used in device fabrication.
For Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) , the ability of diaryl ureas to direct the self-assembly of other active materials could be used to control the morphology of the active layer. This is crucial for efficient charge transport and exciton dissociation. Furthermore, related diaryl compounds, such as N,N'-diphenyl-N,N'-bis(p-tolyl)benzidine, are well-known hole transport materials, suggesting that the core diaryl structure has potential for charge transport applications if electronically appropriate aromatic groups are used.
Surface Activity and Interfacial Phenomena of Urea Derivatives
The this compound molecule possesses both hydrophobic (the two methylphenyl groups) and hydrophilic/polar (the urea group) characteristics, making it amphiphilic. This structure suggests that it will exhibit surface activity, concentrating at interfaces between phases of different polarity, such as an oil-water or air-water interface.
At an interface, the polar urea group can engage in hydrogen bonding with a polar phase (like water), while the nonpolar aromatic groups orient towards the nonpolar phase (like air or oil). This adsorption at the interface lowers the interfacial tension. The ability of urea derivatives to self-assemble into ordered structures can lead to the formation of stable, structured monolayers or thin films at interfaces. The specific orientation and packing of the molecules at the interface are governed by the balance between the hydrogen bonding of the urea groups, π-π stacking of the phenyl rings, and the steric hindrance from the methyl groups. These principles are harnessed in urea-based gemini surfactants, where two amphiphilic urea-containing moieties are linked by a spacer, often resulting in very low critical micelle concentrations. nih.gov
| Molecular Feature | Influence on Interfacial Behavior |
| Urea Group (-NH-CO-NH-) | Polar headgroup; strong hydrogen bonding with polar phases. |
| Methylphenyl Groups | Hydrophobic tails; orient towards nonpolar phases. |
| Symmetrical Structure | Allows for ordered packing at interfaces. |
| Ortho-Methyl Groups | Provides steric hindrance, influencing molecular tilt and packing density. |
Development of Smart Materials Based on this compound Architectures
"Smart" or "stimuli-responsive" materials are materials that undergo a significant change in their properties in response to an external stimulus. nih.govmdpi.com The self-assembling nature of this compound makes it an excellent building block for such materials. The non-covalent hydrogen bonds that hold the supramolecular structure together are weaker than covalent bonds and can be reversibly disrupted by stimuli such as temperature, pH, light, or the presence of specific chemical species.
For example, a gel formed by the self-assembly of a diaryl urea derivative could be designed to dissolve upon a change in temperature (thermo-responsiveness) or pH. If a photo-switchable group (like an azobenzene) is incorporated into the molecular structure, the assembly and disassembly process could be controlled by light. Bis(pyridyl urea) compounds, for instance, have been shown to exhibit gelation properties that can be switched on or off by the addition of specific salts or ions, which interact with the pyridyl groups and disrupt or promote the self-assembled network. nih.gov By integrating such responsive units into an this compound-based architecture, smart materials could be developed for applications in areas like controlled drug release, chemical sensing, and self-healing materials.
| Stimulus | Potential Mechanism of Response in a Diaryl Urea System |
| Temperature | Disruption of hydrogen bonds at elevated temperatures, leading to a gel-sol transition. |
| pH | Protonation/deprotonation of an attached acidic/basic group, altering solubility and self-assembly. |
| Ions/Analytes | Competitive binding of an analyte to the urea group, disrupting the intermolecular hydrogen-bonding network. |
| Light | Isomerization of a covalently attached photo-switchable group, causing a steric change that breaks the supramolecular polymer. |
Advanced Spectroscopic and Structural Characterization Methodologies for N,n Bis 2 Methylphenyl Urea
X-ray Diffraction Techniques for Solid-State Structure Elucidation
X-ray diffraction stands as the cornerstone for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N,N-Bis(2-methylphenyl)urea, these techniques unveil the molecule's conformation, as well as the intricate network of intermolecular interactions that govern its crystal packing.
Analysis of Crystal Packing and Supramolecular Chains
The crystal structure of urea (B33335) derivatives is often dominated by a network of intermolecular hydrogen bonds. The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of robust and predictable supramolecular synthons. In many bis-aromatic ureas, the molecules self-assemble into one-dimensional chains or tapes through N-H···O=C hydrogen bonds. reading.ac.uk Each carbonyl oxygen atom can be hydrogen-bonded to both nitrogen-hydrogen atoms of a neighboring urea moiety. researchgate.net The methyl groups on the phenyl rings in this compound can influence the specific arrangement of these chains, potentially leading to unique packing motifs and affecting the material's bulk properties. The analysis of the crystal packing reveals how these supramolecular chains are organized in three dimensions, which can involve π-π stacking interactions between the aromatic rings of adjacent chains.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state. For this compound, ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each atom.
High-resolution ¹H and ¹³C NMR spectra in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), allow for the unambiguous assignment of all proton and carbon signals. The chemical shifts of the aromatic protons provide information about the electronic environment of the phenyl rings, while the signals for the methyl groups and the N-H protons are also characteristic. Extensive NMR studies on substituted diphenylureas have been instrumental in understanding the conformational preferences and the stacking of aromatic rings in solution. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| Nucleus | Chemical Shift (δ) / ppm | Assignment |
| ¹H | 2.11 (s, 6H) | Ar-CH₃ |
| 6.58 (s, 1H) | N-H | |
| 7.17-7.22 (m, 4H) | Ar-H | |
| 7.24 (s, 1H) | N-H | |
| 7.41-7.66 (m, 4H) | Ar-H | |
| ¹³C | 17.4 | Ar-CH₃ |
| 121.1 | Ar-C | |
| 126.7 | Ar-C | |
| 127.3 | Ar-C | |
| 128.1 | Ar-C | |
| 128.8 | Ar-C | |
| 133.5 | Ar-C | |
| 136.2 | Ar-C | |
| 138.9 | Ar-C | |
| 153.4 | C=O |
s = singlet, m = multiplet
Solid-state NMR (ssNMR) can provide complementary information to SC-XRD, especially for materials that are not amenable to single crystal growth. ssNMR can probe the local environment of atoms in the solid state, providing insights into intermolecular interactions and molecular packing.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a sensitive probe of the functional groups present in a molecule and the nature of intermolecular interactions.
For this compound, the FTIR and Raman spectra are dominated by characteristic vibrations of the urea and methylphenyl moieties. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The position and shape of this band are highly sensitive to hydrogen bonding; stronger hydrogen bonds lead to a broadening and red-shifting of the N-H stretching frequency. The C=O stretching vibration of the urea group is also a prominent feature, typically observed around 1700 cm⁻¹. docbrown.info Its position can also be influenced by hydrogen bonding. Other characteristic bands include C-N stretching vibrations and various aromatic C-H and C=C stretching and bending modes. docbrown.info
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3200 - 3600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch | ~1700 |
| N-H Bend | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1450 and 1150 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to show absorptions in the ultraviolet region due to π-π* transitions within the aromatic phenyl rings and n-π* transitions associated with the carbonyl group of the urea moiety. The substitution pattern on the phenyl rings can influence the position and intensity of these absorption bands. Studies on substituted diphenylureas have utilized UV spectroscopy to gain insights into the stacking of the aromatic rings in solution. nih.gov
Fluorescence spectroscopy can reveal information about the excited state properties of the molecule. While simple ureas are not typically highly fluorescent, the presence of the aromatic rings in this compound may give rise to measurable fluorescence. The fluorescence spectrum, including the emission wavelength and quantum yield, would be sensitive to the molecular conformation and the surrounding environment.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Microscopy for Molecular Orientation and Chemical State Mapping
Near-Edge X-ray Absorption Fine Structure (NEXAFS) microscopy is a powerful technique that combines the chemical and structural sensitivity of NEXAFS spectroscopy with the high spatial resolution of X-ray microscopy. researchgate.net It is particularly useful for determining the orientation of molecules within a sample.
In a study of the closely related compound N,N′′-ethylenebis(N′-2-methylphenyl)urea, carbon K-edge NEXAFS spectra were recorded from oriented single crystals. researchgate.net A strong polarization dependence, known as linear dichroism, was observed. This dichroism, when analyzed in conjunction with the known crystal structure, allows for the determination of molecular orientation on a sub-micrometer scale. researchgate.net This technique could be similarly applied to this compound to map the orientation of the phenyl rings and the urea backbone within crystalline domains or thin films, providing a deeper understanding of the material's structural organization.
Future Directions and Emerging Research Avenues for N,n Bis 2 Methylphenyl Urea
Rational Design of Next-Generation N,N-Bis(2-methylphenyl)urea Functional Materials with Tunable Properties
The rational design of functional materials based on N,N'-Bis(2-methylphenyl)urea hinges on the principle that modifying the molecular structure can predictably tune the material's properties. The core of this approach lies in the hydrogen-bonding capabilities of the urea (B33335) moiety, which acts as both a hydrogen bond donor and acceptor, facilitating self-assembly into well-ordered supramolecular structures. nih.govbenthamscience.com
Key strategies for tuning the properties of diaryl urea-based materials include:
Substitution Effects: The introduction of various functional groups onto the phenyl rings can significantly alter the electronic properties, solubility, and steric hindrance of the molecule. For instance, electron-withdrawing groups can increase the acidity of the N-H protons, thereby strengthening hydrogen bonds. nih.gov Conversely, bulky substituents can disrupt intermolecular packing and alter the morphology of self-assembled structures. nih.gov
Molecular Hybridization: This involves combining the diaryl urea scaffold with other functional moieties to create hybrid molecules with enhanced or entirely new properties. This approach has been successfully used to develop diaryl urea derivatives with potent biological activities by linking them to other pharmacophores. researchgate.netnih.gov
Control of Self-Assembly: By carefully selecting solvents and processing conditions, the self-assembly of N,N'-Bis(2-methylphenyl)urea derivatives can be guided to form specific nanostructures, such as fibers, ribbons, or sheets. nih.gov These varied morphologies can be exploited for applications in areas like organocatalysis and sensor technology. nih.gov
The ability to rationally design these materials opens the door to creating "smart" materials that respond to external stimuli such as light, heat, or chemical analytes.
Table 1: Influence of Structural Modifications on Diaryl Urea Properties
| Structural Modification | Effect on Molecular Properties | Resulting Material Properties | Potential Applications |
| Introduction of electron-withdrawing groups | Increased N-H acidity, stronger hydrogen bonds | Enhanced thermal stability, altered self-assembly | High-performance polymers, catalysts |
| Addition of bulky substituents | Increased steric hindrance, disrupted crystal packing | Improved solubility, modified nanostructure morphology | Processable materials, drug delivery systems |
| Incorporation of chiral moieties | Induction of chirality in supramolecular assemblies | Formation of helical structures | Chiral sensors, asymmetric catalysis |
| Hybridization with photoresponsive groups | Light-induced conformational changes | Photoswitchable materials, optical data storage |
Integration with Nanomaterials and Hybrid Systems for Enhanced Performance
The integration of N,N'-Bis(2-methylphenyl)urea and its derivatives with nanomaterials presents a promising route to creating advanced hybrid systems with synergistic properties. The urea functionality can facilitate strong interactions with the surface of various nanomaterials, leading to enhanced dispersion and interfacial compatibility.
Emerging research in this area includes:
Graphene and Carbon Nanotube Composites: The π-π stacking interactions between the phenyl rings of diaryl ureas and the graphitic surfaces of carbon nanomaterials can be exploited to create highly stable and well-dispersed composites. Such materials could exhibit improved mechanical strength, thermal conductivity, and electrical properties. sciopen.com Graphene oxide, with its oxygen-containing functional groups, can also form hydrogen bonds with the urea moiety, further enhancing the interaction. rsc.org
Nanoparticle Functionalization: N,N'-Bis(2-methylphenyl)urea can be used as a surface ligand to functionalize nanoparticles (e.g., metal oxides, quantum dots). This can prevent agglomeration, improve solubility in organic matrices, and introduce new functionalities to the nanoparticle surface. For example, urea-functionalized nanoparticles are being explored for applications in controlled-release systems, such as nano-fertilizers. mdpi.comgoogle.com
The development of these hybrid systems is expected to lead to materials with tailored properties for a wide range of applications, from advanced coatings and adhesives to biomedical devices and sensors.
Table 2: Potential Applications of this compound-Nanomaterial Hybrids
| Nanomaterial | Type of Interaction | Enhanced Properties | Potential Applications |
| Graphene | π-π stacking, hydrogen bonding (with GO) | Mechanical strength, thermal and electrical conductivity | Reinforced polymers, conductive inks, sensors |
| Carbon Nanotubes | π-π stacking | Mechanical reinforcement, electrical conductivity | High-strength composites, field-effect transistors |
| Metal Oxide Nanoparticles (e.g., ZnO, TiO₂) | Surface coordination, hydrogen bonding | Improved dispersion, catalytic activity, UV absorption | Photocatalysis, sunscreens, antimicrobial coatings |
| Quantum Dots | Ligand exchange, surface passivation | Enhanced photoluminescence, stability | Bioimaging, light-emitting diodes (LEDs) |
Green Chemistry Principles in this compound Synthesis and Application
In line with the growing emphasis on sustainable chemical processes, significant efforts are being directed towards developing greener synthetic routes for N,N'-Bis(2-methylphenyl)urea and other diaryl ureas. Traditional methods often rely on hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov
Modern, greener alternatives focus on:
Catalyst-Free Synthesis: Recent studies have demonstrated the feasibility of synthesizing N-substituted ureas in water without the need for a catalyst, which simplifies the purification process and reduces waste. researchgate.net Other catalyst-free methods include plasma-driven synthesis from CO₂ and N₂ under ambient conditions. rsc.orgresearchgate.net
Safer Reagents: The use of phosgene is being replaced by less hazardous alternatives such as triphosgene, or by phosgene-free routes involving carbamates or the carbonylation of amines. nih.gov
Atom Economy: One-pot synthesis and multi-component reactions are being explored to maximize the incorporation of starting materials into the final product, thereby minimizing waste.
Benign Solvents: The replacement of volatile organic compounds (VOCs) with greener solvents like water or ionic liquids is a key focus. mdpi.com
The application of green chemistry principles not only reduces the environmental impact of producing N,N'-Bis(2-methylphenyl)urea but also aligns with the demand for more sustainable materials and technologies.
Advanced Computational Methodologies for Predicting Novel Properties and Reactivities
Advanced computational methods are becoming indispensable tools for accelerating the discovery and design of new materials based on N,N'-Bis(2-methylphenyl)urea. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide valuable insights into the structure, properties, and behavior of these molecules at the atomic level.
Key applications of computational methodologies include:
Predicting Molecular Properties: DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO energy gap), and reactivity descriptors. ekb.eg This information is crucial for understanding the fundamental characteristics of the molecule and for designing derivatives with specific properties. researchgate.net
Modeling Self-Assembly: MD simulations can model the self-assembly of diaryl urea molecules in different solvent environments, providing insights into the formation of supramolecular structures. nih.gov This allows researchers to predict how changes in molecular structure will affect the resulting morphology of the material.
Investigating Reaction Mechanisms: Computational methods can be used to elucidate the mechanisms of chemical reactions, such as the synthesis of diaryl ureas or their interactions with other molecules. This knowledge can be used to optimize reaction conditions and design more efficient synthetic routes.
Virtual Screening: By computationally screening large libraries of virtual compounds, researchers can identify promising candidates for specific applications before undertaking expensive and time-consuming experimental synthesis.
The integration of these computational tools into the research and development process is expected to significantly accelerate the pace of innovation in the field of diaryl urea-based materials.
Synergistic Experimental and Theoretical Approaches in Unraveling Complex Urea Chemistry
The complexity of the non-covalent interactions that govern the behavior of N,N'-Bis(2-methylphenyl)urea and its analogs necessitates a synergistic approach that combines experimental and theoretical methods. This integrated strategy provides a more complete understanding of the structure-property relationships in these systems.
Examples of successful synergistic approaches include:
Combining Spectroscopy and DFT: Experimental techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the hydrogen-bonding interactions in diaryl urea systems. nih.gov The experimental data can then be compared with the results of DFT calculations to provide a detailed picture of the bonding environment. mdpi.com
X-ray Crystallography and Molecular Modeling: Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of molecules in the solid state. researchgate.net This experimental data can be used to validate and refine computational models, leading to more accurate predictions of molecular behavior.
Thermodynamic Measurements and Computational Analysis: Techniques like isothermal titration calorimetry (ITC) can be used to measure the strength of intermolecular interactions. These experimental thermodynamic data can be correlated with computational energy calculations to provide a deeper understanding of the driving forces behind self-assembly and molecular recognition events. acs.org
By combining the strengths of both experimental and theoretical approaches, researchers can gain unprecedented insights into the complex chemistry of diaryl ureas, paving the way for the development of the next generation of advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
